N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15608343
InChI: InChI=1S/C21H25N5O3/c1-13-7-8-17-24-19-16(21(28)26(17)12-13)11-15(18(22)25(19)9-10-29-2)20(27)23-14-5-3-4-6-14/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3,(H,23,27)
SMILES:
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15608343

Molecular Formula: C21H25N5O3

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
IUPAC Name N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C21H25N5O3/c1-13-7-8-17-24-19-16(21(28)26(17)12-13)11-15(18(22)25(19)9-10-29-2)20(27)23-14-5-3-4-6-14/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3,(H,23,27)
Standard InChI Key XDCMGTSAOMQIBD-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NC4CCCC4)C=C1

Introduction

N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique molecular structure includes multiple functional groups such as an imino group and a carboxamide group, contributing to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 450.5 g/mol.

Biological Activity and Potential Applications

Research into the biological activity of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide suggests that it may interact with biological macromolecules such as proteins and enzymes. Preliminary studies indicate potential pharmacological properties that could be explored for therapeutic benefits in various diseases. The unique structure of this compound allows it to fit into specific binding sites on target molecules, which could lead to modulation of their activity through various biochemical pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These include variations such as N-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methyl and 7-cyclopentyl-N-(3-methoxypropyl)-6-imino, which have different substituents and molecular weights.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight
N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methylNot specifiedApproximately 450.5 g/mol
N-cyclopentyl-6-imino-N-(3-methoxypropyl)-13-methylNot specified409.5 g/mol
7-cyclopentyl-N-(3-methoxypropyl)-6-iminoNot specified409.5 g/mol

Future Research Directions

Detailed studies are required to elucidate the exact molecular targets and pathways involved in the mechanism of action of N-cyclopentyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. Further investigation into its pharmacodynamics and pharmacokinetics will be crucial for understanding its potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator